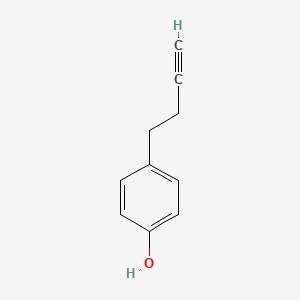

4-But-3-ynylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-but-3-ynylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-2-3-4-9-5-7-10(11)8-6-9/h1,5-8,11H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYAXHGIZERQVPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423043-20-2 | |

| Record name | 4-(but-3-yn-1-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-(But-1-yn-1-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of 4-(but-1-yn-1-yl)phenol. Due to the limited availability of direct experimental data for this specific compound in published literature, this guide presents a well-established synthetic methodology and predicted characterization data based on analogous structures and spectroscopic principles.

Synthesis of 4-(But-1-yn-1-yl)phenol

A robust and widely utilized method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne is the Sonogashira coupling reaction.[1][2] This palladium-catalyzed cross-coupling reaction, co-catalyzed by a copper(I) salt, is conducted under mild conditions and tolerates a wide range of functional groups, making it an ideal choice for the synthesis of 4-(but-1-yn-1-yl)phenol from commercially available starting materials.[3][4]

The proposed synthetic pathway involves the direct coupling of 4-iodophenol with 1-butyne. The reactivity of aryl halides in Sonogashira coupling follows the trend I > Br > Cl, making 4-iodophenol a highly suitable substrate for this transformation.[1]

Experimental Protocol: Sonogashira Coupling of 4-Iodophenol and 1-Butyne

This protocol is adapted from established procedures for Sonogashira couplings of aryl iodides with terminal alkynes.[5]

Materials:

-

4-Iodophenol

-

1-Butyne (can be bubbled through the reaction mixture or added as a condensed liquid)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Toluene, anhydrous

-

Argon or Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, bubbler)

-

Magnetic stirrer and heating plate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodophenol (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Add anhydrous toluene and anhydrous triethylamine (2.0 eq) to the flask via syringe.

-

Stir the resulting mixture at room temperature for 15 minutes.

-

Introduce 1-butyne (1.2 eq) into the reaction mixture. This can be done by bubbling the gas through the solution or by adding a pre-weighed amount of condensed 1-butyne at a low temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-(but-1-yn-1-yl)phenol.

Characterization of 4-(But-1-yn-1-yl)phenol

The synthesized 4-(but-1-yn-1-yl)phenol can be thoroughly characterized using a suite of spectroscopic techniques. The following sections detail the predicted data for each method.

Quantitative Data Summary

| Parameter | Predicted Value |

| Molecular Formula | C₁₀H₁₀O |

| Molecular Weight | 146.19 g/mol |

| Appearance | Expected to be a pale yellow solid or oil |

| ¹H NMR (400 MHz, CDCl₃) | See Table 2 for detailed chemical shifts and couplings. |

| ¹³C NMR (100 MHz, CDCl₃) | See Table 3 for detailed chemical shifts. |

| Infrared (IR) | See Table 4 for characteristic absorption bands. |

| Mass Spectrometry (EI) | M⁺ at m/z = 146. See Table 5 for major fragments. |

Table 2: Predicted ¹H NMR Data for 4-(But-1-yn-1-yl)phenol

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | d, J ≈ 8.5 Hz | 2H | H-2, H-6 (Aromatic) |

| ~6.75 | d, J ≈ 8.5 Hz | 2H | H-3, H-5 (Aromatic) |

| ~5.0 (variable) | br s | 1H | -OH (Phenolic) |

| ~2.40 | q, J ≈ 7.5 Hz | 2H | -C≡C-CH₂-CH₃ |

| ~1.20 | t, J ≈ 7.5 Hz | 3H | -C≡C-CH₂-CH₃ |

Table 3: Predicted ¹³C NMR Data for 4-(But-1-yn-1-yl)phenol

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C-1 (C-OH) |

| ~133.5 | C-2, C-6 (Aromatic) |

| ~115.5 | C-3, C-5 (Aromatic) |

| ~115.0 | C-4 (Aromatic) |

| ~91.0 | -C≡C-CH₂-CH₃ |

| ~80.0 | -C≡C-CH₂-CH₃ |

| ~14.0 | -C≡C-CH₂-CH₃ |

| ~13.0 | -C≡C-CH₂-CH₃ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (phenolic) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2980-2850 | Medium | C-H stretch (aliphatic) |

| 2260-2100 | Weak-Medium | C≡C stretch (internal alkyne) |

| 1610, 1500 | Strong | C=C stretch (aromatic ring) |

| 1230 | Strong | C-O stretch (phenol) |

| 830 | Strong | C-H bend (para-disubstituted aromatic) |

Table 5: Predicted Mass Spectrometry (EI) Fragmentation

| m/z | Proposed Fragment Ion |

| 146 | [M]⁺ (Molecular ion) |

| 131 | [M - CH₃]⁺ |

| 117 | [M - C₂H₅]⁺ |

| 115 | [M - C₂H₅ - H₂]⁺ or [M - CHO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | [C₅H₅]⁺ |

Visualizations

Synthesis Workflow

Caption: Synthetic workflow for 4-(but-1-yn-1-yl)phenol.

Characterization Logic

Caption: Logical workflow for the characterization of the synthesized compound.

This guide provides a comprehensive theoretical framework for the synthesis and characterization of 4-(but-1-yn-1-yl)phenol. Researchers can use this information as a starting point for their experimental work, adapting the protocols as necessary based on their specific laboratory conditions and analytical capabilities.

References

An In-depth Technical Guide to 4-but-3-ynylphenol: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Chemical Properties of 4-but-3-ynylphenol

This compound, with the molecular formula C₁₀H₁₀O, is an organic compound featuring a phenol group substituted with a terminal alkyne separated by a two-carbon linker. This unique structure, combining a nucleophilic aromatic ring, an acidic hydroxyl group, and a reactive terminal alkyne, makes it a versatile building block in organic synthesis. While experimental physical and spectral data are scarce, computational predictions provide valuable insights into its properties.

Table 1: Predicted Physicochemical and Spectral Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O | PubChem[1] |

| Molecular Weight | 146.19 g/mol | PubChem[1] |

| Monoisotopic Mass | 146.0732 Da | PubChem[1] |

| XlogP3 | 2.1 | PubChem (Predicted) |

| Hydrogen Bond Donor Count | 1 | PubChem (Predicted) |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Predicted) |

| Rotatable Bond Count | 2 | PubChem (Predicted) |

| Topological Polar Surface Area | 20.2 Ų | PubChem (Predicted) |

| Predicted ¹H NMR Spectrum | See Appendix 1 | - |

| Predicted ¹³C NMR Spectrum | See Appendix 2 | - |

| Predicted IR Spectrum | See Appendix 3 | - |

Reactivity and Key Synthetic Transformations

The reactivity of this compound is governed by its three key functional groups: the phenolic hydroxyl group, the aromatic ring, and the terminal alkyne.

Reactions of the Phenolic Hydroxyl Group

The hydroxyl group of this compound is acidic and can be deprotonated by a base to form a phenoxide ion. This enhances the nucleophilicity of the aromatic ring towards electrophilic substitution. The hydroxyl group can also undergo standard reactions such as etherification and esterification.

Electrophilic Aromatic Substitution

The hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Reactions such as halogenation, nitration, and Friedel-Crafts alkylation/acylation are expected to occur at the positions ortho to the hydroxyl group.

Reactions of the Terminal Alkyne

The terminal alkyne is the most versatile handle for synthetic transformations, enabling carbon-carbon and carbon-heteroatom bond formation.

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is a powerful tool for the formation of carbon-carbon bonds under mild conditions.[3] this compound is an excellent substrate for this reaction, allowing for its conjugation to a wide variety of aromatic and vinylic systems.

Generalized Experimental Protocol for Sonogashira Coupling:

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl/vinyl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), and a copper(I) co-catalyst like CuI (0.05-0.1 eq.).

-

Dissolve the solids in a suitable solvent, typically an amine base like triethylamine or diisopropylamine, which also acts as the base to neutralize the hydrogen halide byproduct.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Generalized workflow for the Sonogashira coupling of this compound.

The terminal alkyne of this compound makes it an ideal participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are valuable linkers in drug discovery and materials science.[6][7]

Generalized Experimental Protocol for CuAAC Reaction:

-

In a reaction vessel, dissolve the organic azide (1.0 eq.) and this compound (1.0 eq.) in a suitable solvent system, such as a mixture of t-butanol and water.

-

Add a copper(I) source, which can be generated in situ from copper(II) sulfate (0.05-0.1 eq.) and a reducing agent like sodium ascorbate (0.1-0.2 eq.).

-

Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting triazole product by column chromatography or recrystallization.

Caption: Generalized workflow for the CuAAC of this compound.

Terminal alkynes can undergo polymerization through various mechanisms. While specific studies on this compound are not available, related compounds like diethynylarenes have been polymerized.[3] Anionic polymerization of similar monomers has also been reported.[1] The presence of the phenolic group might influence the polymerization process and the properties of the resulting polymer.

Signaling Pathways and Biological Applications

The structural motifs present in this compound are found in various biologically active molecules. The phenol group is a common feature in many natural products and drugs. The ability to easily conjugate this molecule to other entities via its alkyne handle makes it a valuable tool for creating libraries of compounds for high-throughput screening in drug discovery programs. For instance, derivatives of this compound could be synthesized to target specific enzymes or receptors, with the triazole linker from a click reaction serving as a stable and biocompatible connection.

Caption: Logical workflow for utilizing this compound in drug discovery.

Conclusion

This compound is a promising, yet underexplored, building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for the synthesis of complex molecules in drug discovery, materials science, and chemical biology. While experimental data is currently limited, this guide provides a solid foundation for researchers to explore the potential of this versatile compound. Further experimental investigation is warranted to fully characterize its properties and expand its synthetic utility.

Appendices

Appendix 1: Predicted ¹H NMR Spectrum (Generated using a standard NMR prediction algorithm. Chemical shifts (δ) are in ppm.)

-

H (alkyne): ~2.0-2.2 ppm (t)

-

H (propargylic): ~2.4-2.6 ppm (dt)

-

H (benzylic): ~2.7-2.9 ppm (t)

-

H (aromatic): ~6.7-6.8 ppm (d) and ~7.0-7.1 ppm (d)

-

H (hydroxyl): Variable, typically 4.5-5.5 ppm (s, broad)

Appendix 2: Predicted ¹³C NMR Spectrum (Generated using a standard NMR prediction algorithm. Chemical shifts (δ) are in ppm.)

-

C (alkyne, CH): ~68-70 ppm

-

C (alkyne, C): ~83-85 ppm

-

C (propargylic, CH₂): ~19-21 ppm

-

C (benzylic, CH₂): ~34-36 ppm

-

C (aromatic, CH): ~115-116 ppm and ~129-130 ppm

-

C (aromatic, C-C): ~132-134 ppm

-

C (aromatic, C-O): ~153-155 ppm

Appendix 3: Predicted IR Spectrum (Key vibrational frequencies in cm⁻¹)

-

O-H stretch (phenol): 3200-3600 cm⁻¹ (broad)

-

≡C-H stretch (alkyne): ~3300 cm⁻¹ (sharp)

-

C-H stretch (aromatic): ~3000-3100 cm⁻¹

-

C-H stretch (aliphatic): ~2850-2960 cm⁻¹

-

C≡C stretch (alkyne): ~2100-2140 cm⁻¹ (weak)

-

C=C stretch (aromatic): ~1500-1600 cm⁻¹

-

C-O stretch (phenol): ~1200-1260 cm⁻¹

References

- 1. PubChemLite - 4-(but-3-yn-1-yl)phenol (C10H10O) [pubchemlite.lcsb.uni.lu]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 4-Ethynylphenol | C8H6O | CID 32758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-but-3-enyl-phenol | CAS#:135981-59-8 | Chemsrc [chemsrc.com]

- 7. 4-Ethynylphenol | CAS#:2200-91-1 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Spectral Analysis of 4-but-3-ynylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectral data for 4-but-3-ynylphenol across nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) techniques. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data and typical spectral ranges for its constituent functional groups. Detailed, generalized experimental protocols for the analysis of phenolic compounds are provided, alongside a logical workflow for spectral data acquisition and analysis. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical synthesis, and drug development who may be working with or synthesizing this compound or structurally related compounds.

Introduction

This compound is a bifunctional organic molecule containing both a phenol and a terminal alkyne moiety. These functional groups make it a versatile building block in organic synthesis, potentially for the development of novel pharmaceutical agents, polymers, or molecular probes. The precise characterization of such molecules is paramount for ensuring purity, confirming structure, and understanding chemical reactivity. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide outlines the expected spectral characteristics of this compound and provides standardized protocols for their acquisition.

Predicted and Expected Spectral Data

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. For this compound (molar mass: 146.18 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.

Table 1: Predicted Mass Spectrometry Data for this compound [1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 147.08045 |

| [M+Na]⁺ | 169.06239 |

| [M-H]⁻ | 145.06589 |

| [M+NH₄]⁺ | 164.10699 |

| [M+K]⁺ | 185.03633 |

| [M+H-H₂O]⁺ | 129.07043 |

| [M+HCOO]⁻ | 191.07137 |

| [M+CH₃COO]⁻ | 205.08702 |

Data sourced from PubChemLite, predicted using CCSbase.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum will show distinct signals for the phenolic hydroxyl proton, the aromatic protons, the protons of the butyl chain, and the terminal alkyne proton.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenolic -OH | 4.0 - 8.0 | Broad Singlet | 1H |

| Aromatic H (ortho to -OH) | 6.7 - 7.2 | Doublet | 2H |

| Aromatic H (meta to -OH) | 6.9 - 7.4 | Doublet | 2H |

| Methylene H (-CH₂-Ar) | 2.6 - 2.9 | Triplet | 2H |

| Methylene H (-CH₂-C≡) | 2.3 - 2.6 | Triplet | 2H |

| Terminal Alkyne H (-C≡C-H) | 1.9 - 2.5 | Triplet | 1H |

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm) and are solvent-dependent.

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Aromatic C (quaternary, attached to -OH) | 150 - 160 |

| Aromatic C (quaternary, attached to alkyl) | 130 - 140 |

| Aromatic C-H | 115 - 130 |

| Alkyne C (-C≡CH) | 80 - 90 |

| Alkyne C (-C≡CH) | 65 - 75 |

| Methylene C (-CH₂-Ar) | 30 - 40 |

| Methylene C (-CH₂-C≡) | 15 - 25 |

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm) and are solvent-dependent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Expected IR Absorption Frequencies for this compound [2][3][4][5][6]

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H | Stretch, H-bonded | 3200 - 3600 | Strong, Broad |

| Terminal Alkyne C-H | Stretch | ~3300 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Alkyl C-H | Stretch | 2850 - 3000 | Medium |

| Alkyne C≡C | Stretch | 2100 - 2150 | Weak to Medium, Sharp |

| Aromatic C=C | Stretch | 1475 - 1600 | Medium to Strong |

| Phenolic C-O | Stretch | 1140 - 1230 | Strong |

| Aromatic C-H | Bend (out-of-plane) | 690 - 900 | Strong |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectral data for phenolic compounds like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can affect the chemical shift of the labile phenolic proton.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the appropriate spectral width to cover all expected proton or carbon signals.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio. For ¹³C NMR, a larger number of scans and a relaxation agent (e.g., Cr(acac)₃) may be necessary to obtain a good spectrum in a reasonable time.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a standard ¹³C{¹H} broadband decoupled NMR spectrum.

-

If further structural confirmation is needed, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If this compound is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Solid Sample (KBr Pellet): If the compound is a solid, grind a small amount (1-2 mg) with dry potassium bromide (KBr) powder (approx. 100 mg) and press the mixture into a thin, transparent pellet using a hydraulic press.

-

Solution: Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) that has minimal IR absorption in the regions of interest and place it in a liquid sample cell.

-

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer (or the salt plates/solvent).

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water). The concentration should be in the range of µg/mL to ng/mL depending on the ionization technique and instrument sensitivity.

-

Instrumentation and Ionization:

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS).

-

Choose an appropriate ionization method. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and is commonly used in LC-MS. Electron ionization (EI) is a harder ionization technique often used in GC-MS that can provide valuable fragmentation information.

-

-

Data Acquisition:

-

Acquire the mass spectrum in either positive or negative ion mode.

-

For high-resolution mass spectrometry (HRMS), use an instrument such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer to obtain accurate mass measurements.

-

-

Data Analysis:

-

Determine the m/z of the molecular ion and any significant fragment ions.

-

Use the accurate mass data from HRMS to calculate the elemental composition and confirm the molecular formula.

-

Analyze the fragmentation pattern (if any) to gain further structural information.

-

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the comprehensive spectral characterization of a synthesized compound like this compound.

Caption: A logical workflow for the synthesis, purification, spectroscopic analysis, and structural confirmation of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectral characteristics of this compound. While experimental data is currently scarce in the public domain, the presented tables of expected chemical shifts and absorption frequencies, along with generalized experimental protocols, offer a valuable starting point for researchers. The systematic application of NMR, IR, and MS, as outlined in the provided workflow, is essential for the unambiguous characterization of this and other novel chemical entities in the pursuit of new scientific discoveries and therapeutic agents. It is recommended that any future synthesis of this compound be accompanied by the publication of its full experimental spectral data to enrich the collective knowledge base of the scientific community.

References

- 1. PubChemLite - 4-(but-3-yn-1-yl)phenol (C10H10O) [pubchemlite.lcsb.uni.lu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. eng.uc.edu [eng.uc.edu]

- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Safety and Handling of 4-but-3-ynylphenol

Introduction

4-but-3-ynylphenol is an organic molecule featuring a phenol ring substituted with a butynyl group. The presence of both a phenolic hydroxyl group and a terminal alkyne imparts a unique chemical reactivity to the molecule, making it a potentially valuable building block in pharmaceutical and materials science research. However, these same functional groups also necessitate stringent safety and handling precautions. This guide provides a comprehensive overview of the potential hazards and recommended safety protocols for researchers, scientists, and drug development professionals working with this compound.

Hazard Identification and Classification

Due to the lack of specific data for this compound, the hazard classification is inferred from the known hazards of phenolic compounds and terminal alkynes.

-

Phenol Moiety: Phenolic compounds are known to be corrosive and can cause severe skin burns and eye damage.[1][2] They are often toxic if swallowed, absorbed through the skin, or inhaled.[2] Some phenolic derivatives are also suspected of causing genetic defects or damaging fertility.

-

Terminal Alkyne Moiety: Terminal alkynes possess an acidic proton on the sp-hybridized carbon.[3] This acidity allows for the formation of acetylide anions when treated with strong bases.[3][4] While this reactivity is useful in synthesis, it also presents a significant hazard. Heavy metal acetylides (e.g., salts of copper, silver, mercury) can be shock-sensitive and explosive. The alkyne group itself can also undergo energetic reactions such as polymerization or decomposition, especially at elevated temperatures or in the presence of certain catalysts.

Based on these considerations, this compound should be handled as a substance with the following potential GHS classifications:

-

Acute Toxicity (Oral, Dermal, Inhalation)

-

Skin Corrosion/Irritation

-

Serious Eye Damage/Eye Irritation

-

Reproductive Toxicity

-

Specific Target Organ Toxicity

-

Hazardous to the Aquatic Environment

Physical and Chemical Properties

Quantitative physical and chemical data for this compound are not available. The table below presents data for the related compound, 4-ethynylphenol, for reference.

| Property | Value (for 4-ethynylphenol) |

| Molecular Formula | C₈H₆O |

| Molecular Weight | 118.13 g/mol |

| Appearance | No data available |

| Melting Point | No data available |

| Boiling Point | No data available |

| Density | No data available |

| Solubility | No data available |

Toxicological Information

No specific toxicological data exists for this compound. The information below is based on the general toxicity of phenols and related compounds.

| Exposure Route | Potential Health Effects |

| Inhalation | May cause irritation of the respiratory tract. High concentrations of vapors may lead to systemic effects. |

| Skin Contact | Corrosive. May cause severe burns and is readily absorbed through the skin, leading to systemic toxicity. |

| Eye Contact | Corrosive. May cause serious eye damage, including permanent blindness. |

| Ingestion | Toxic if swallowed. May cause burns to the mouth, throat, and stomach, and can lead to systemic poisoning. |

| Chronic Exposure | Potential for liver, kidney, and central nervous system damage. Some phenolic compounds are suspected mutagens or reproductive toxins. |

Experimental Protocols for Safe Handling

Given the hazardous nature of this compound, all work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

5.1. Engineering Controls

-

Ventilation: Use a certified chemical fume hood for all manipulations of this compound, including weighing, transferring, and reactions.

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

5.2. Personal Protective Equipment (PPE)

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or suit should be worn.

-

Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

5.3. Handling and Storage

-

General Handling: Avoid all personal contact. Do not breathe dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames. Store separately from strong oxidizing agents, strong bases, and heavy metal salts. The container should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation and potential side reactions.

First-Aid Measures

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse mouth with water and give a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical powder, carbon dioxide, or a foam extinguisher. A water spray can be used to cool fire-exposed containers.

-

Specific Hazards: Combustion may produce toxic fumes, including carbon monoxide and carbon dioxide. The substance may undergo hazardous polymerization at elevated temperatures.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ventilate it. Wear appropriate PPE as described in Section 5.2.

-

Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.

-

Methods for Cleaning Up: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Place the contaminated material into a sealed, labeled container for disposal. For large spills, dike the area to contain the spill and contact emergency services.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local regulations. This material should be treated as hazardous waste. Do not dispose of it in the sewer system.

Mandatory Visualizations

Caption: Workflow for the safe handling of this compound.

References

The Enduring Legacy of the Hydroxyl Group: A Technical Guide to the Discovery and Historical Context of Substituted Phenols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic compounds, characterized by a hydroxyl group directly attached to an aromatic ring, represent a cornerstone of organic chemistry with a rich history intertwined with the progress of medicine, industry, and materials science. From the antiseptic revolution of the 19th century to the development of modern polymers and pharmaceuticals, the journey of phenol and its substituted derivatives is a story of scientific inquiry and technological innovation. This technical guide provides an in-depth exploration of the discovery and historical context of substituted phenols, offering detailed experimental protocols for their synthesis, quantitative data on their physical properties, and a mechanistic look at their biological activities.

The Dawn of the Phenolic Era: Discovery and Early Applications

Phenol (carbolic acid) was first isolated in an impure form from coal tar in 1834 by Friedlieb Ferdinand Runge.[1][2] This discovery marked the beginning of our understanding of this important class of aromatic compounds. The pure compound was later extracted by the French chemist Auguste Laurent in 1841, who also coined the term "phène" for benzene, which is the root of the word "phenol".[1][2]

The most significant early application of phenol was in the field of medicine. In the 1860s, inspired by Louis Pasteur's germ theory of disease, British surgeon Joseph Lister began using phenol as an antiseptic to sterilize surgical instruments and clean wounds.[2][3][4] This pioneering work in antiseptic surgery dramatically reduced mortality rates from post-operative infections and laid the foundation for modern sterile surgical techniques.[2][4]

The Rise of Industrial Synthesis and the Age of Polymers

Initially, coal tar was the exclusive source of phenol and its methylated derivatives, cresols.[5] However, with the burgeoning chemical industry of the early 20th century, the demand for these compounds quickly outstripped this natural source. This led to the development of several industrial synthetic routes.

Early Synthetic Methods

Early industrial production of phenol relied on multi-step processes such as the sulfonation of benzene followed by alkali fusion, and the hydrolysis of chlorobenzene (the Dow process). These methods were often energy-intensive and produced significant byproducts.

The Cumene Process: A Paradigm Shift

A major breakthrough in phenol production came in the 1940s with the development of the cumene process (also known as the Hock process).[5] This process, which co-produces acetone, is now the dominant method for phenol synthesis worldwide, accounting for the vast majority of global production. Its efficiency and use of readily available petrochemical feedstocks (benzene and propylene) made it economically superior to older methods.

From Phenol to Plastics: The Birth of Bakelite and Beyond

The ability to produce large quantities of phenol and substituted phenols catalyzed the development of the modern plastics industry. In 1907, Leo Baekeland created Bakelite, the first entirely synthetic plastic, by reacting phenol with formaldehyde.[6][7] This heat-resistant, electrically non-conductive thermosetting polymer found widespread use in everything from electrical insulators to consumer goods.

Another critical substituted phenol, Bisphenol A (BPA), was first synthesized in 1891.[8][9] Its commercial importance surged in the 1950s when it was used as a key monomer for the production of polycarbonate plastics and epoxy resins.[9][10] Polycarbonates are prized for their high impact strength and optical clarity, while epoxy resins are widely used as adhesives and coatings.

Quantitative Data: Physical Properties of Key Substituted Phenols

The physical properties of phenols are significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups, for example, generally increase acidity (lower pKa), while all substituents can affect melting and boiling points through changes in molecular weight, polarity, and intermolecular forces like hydrogen bonding.

| Compound | Substituent(s) | Melting Point (°C) | Boiling Point (°C) | pKa (at 25°C) |

| Phenol | -H | 40.5 | 181.7 | 9.95 |

| o-Cresol | 2-CH₃ | 30.9 | 191.0 | 10.3 |

| m-Cresol | 3-CH₃ | 12.2 | 202.3 | 10.1 |

| p-Cresol | 4-CH₃ | 34.7 | 201.9 | 10.26 |

| 2-Nitrophenol | 2-NO₂ | 44.5 | 216 | 7.23 |

| 3-Nitrophenol | 3-NO₂ | 97 | 194 (decomposes) | 8.40 |

| 4-Nitrophenol | 4-NO₂ | 114 | 279 | 7.15[11] |

| 2-Chlorophenol | 2-Cl | 9 | 175 | 8.48 |

| 3-Chlorophenol | 3-Cl | 33 | 214 | 9.12 |

| 4-Chlorophenol | 4-Cl | 43 | 220 | 9.42 |

Data compiled from various sources, including[12][13][14][15].

Experimental Protocols for Key Syntheses

The synthesis of substituted phenols has evolved significantly over time. Below are detailed methodologies for classic and important reactions that illustrate the historical and practical approaches to creating these compounds.

The Kolbe-Schmitt Reaction: Synthesis of Salicylic Acid

This reaction, developed by Hermann Kolbe and later refined by Rudolf Schmitt, is a cornerstone of aromatic chemistry and the industrial route to salicylic acid, the precursor to aspirin.[1][6][8][16][17]

Objective: To carboxylate phenol at the ortho position to produce 2-hydroxybenzoic acid (salicylic acid).

Reaction:

-

Phenoxide Formation: Phenol is deprotonated with a strong base, typically sodium hydroxide, to form the more nucleophilic sodium phenoxide.

-

Electrophilic Aromatic Substitution: The sodium phenoxide is heated with carbon dioxide under high pressure (typically 100 atm) and temperature (around 125°C). The CO₂ acts as a weak electrophile, and the phenoxide attacks it, primarily at the ortho position.

-

Acidification: The resulting sodium salicylate is treated with a strong acid, such as sulfuric acid, to protonate the carboxylate and yield salicylic acid.

Detailed Protocol:

-

Place 10.0 g of phenol in a suitable reaction vessel.

-

Carefully add a solution of 10.0 g of sodium hydroxide in 20 mL of water.

-

Gently heat the mixture to evaporate the water, yielding dry sodium phenoxide powder.

-

Transfer the dry sodium phenoxide to a high-pressure autoclave.

-

Pressurize the autoclave with carbon dioxide to approximately 100 atm.

-

Heat the autoclave to 125°C and maintain these conditions for 4-6 hours with constant stirring.

-

Cool the autoclave, vent the excess CO₂, and dissolve the solid product in 100 mL of warm water.

-

Slowly add concentrated sulfuric acid to the solution with stirring until it is acidic to litmus paper (pH ~2-3).

-

Salicylic acid will precipitate out of the solution as a white solid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold water, and allow it to dry.

The Reimer-Tiemann Reaction: Ortho-Formylation of Phenol

This reaction provides a method for introducing a formyl group (-CHO) onto a phenolic ring, typically at the ortho position, to produce hydroxyaldehydes.

Objective: To synthesize 2-hydroxybenzaldehyde (salicylaldehyde) from phenol.

Reaction:

-

Dichlorocarbene Formation: Chloroform (CHCl₃) is treated with a strong base (e.g., NaOH) to generate the highly reactive electrophile, dichlorocarbene (:CCl₂).[18][19][20][21]

-

Electrophilic Attack: The phenoxide ion (formed in the basic medium) attacks the dichlorocarbene.

-

Hydrolysis: The resulting intermediate is hydrolyzed by the aqueous base to form the aldehyde.

Detailed Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 10.0 g of phenol in 50 mL of 20% aqueous sodium hydroxide solution.

-

Heat the mixture to 60-65°C in a water bath.

-

While stirring vigorously, add 15 mL of chloroform dropwise through the top of the condenser over a period of about 30 minutes. The reaction is exothermic and the temperature should be maintained.

-

After the addition is complete, continue to stir and heat the mixture for an additional 60 minutes.

-

Remove the flask from the water bath and cool. Steam distill the mixture to remove any unreacted chloroform.

-

After distillation, cool the remaining solution and acidify it with dilute sulfuric acid. This will precipitate unreacted phenol and the product aldehyde.

-

Extract the mixture with diethyl ether.

-

Wash the ether extract with a saturated sodium bisulfite solution to form the bisulfite adduct of salicylaldehyde, which will separate.

-

Decompose the bisulfite adduct with dilute sulfuric acid and extract the liberated salicylaldehyde with ether.

-

Dry the ether extract over anhydrous sodium sulfate, filter, and remove the ether by rotary evaporation to yield the product.

Industrial Workflow: The Cumene Process for Phenol Production

This multi-step process is the dominant industrial method for synthesizing phenol and acetone.

Workflow Stages:

-

Alkylation: Benzene is alkylated with propylene in the presence of an acid catalyst (e.g., solid phosphoric acid) to produce isopropylbenzene (cumene).

-

Oxidation: The cumene is oxidized with air at elevated temperature and pressure to form cumene hydroperoxide. This is a radical chain reaction.

-

Cleavage (Hock Rearrangement): The cumene hydroperoxide is treated with a strong acid (e.g., sulfuric acid), which catalyzes its rearrangement and cleavage into phenol and acetone.[12][13]

-

Purification: The product mixture is separated and purified by distillation to yield high-purity phenol and acetone.

Substituted Phenols in Agriculture and Pharmaceuticals

The functionalization of the phenolic ring has led to compounds with profound biological effects, shaping both agriculture and medicine.

Phenoxy Herbicides: A New Era in Weed Control

In the 1940s, it was discovered that certain substituted phenoxyacetic acids acted as synthetic auxins (plant growth hormones).[22] At low concentrations, they promote growth, but at higher concentrations, they cause uncontrolled, unsustainable growth that leads to the death of broadleaf weeds. This led to the development of herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), which revolutionized agriculture by providing selective weed control in cereal crops.[23][24] 2,4-D was first registered for use in 1945.[23][24] A mixture of 2,4-D and 2,4,5-T was famously used as the defoliant Agent Orange during the Vietnam War.[22][25]

Phenols in Drug Discovery

The phenol moiety is a common structural feature in many natural products and synthetic drugs.[9] Its ability to act as a hydrogen bond donor and acceptor, as well as its acidic nature, makes it a critical pharmacophore for interacting with biological targets.

-

Analgesics: The analgesic properties of salicylic acid (derived from the Kolbe-Schmitt reaction) led to the synthesis of acetylsalicylic acid (aspirin). Paracetamol (acetaminophen) is another major analgesic synthesized from 4-nitrophenol.[11][26]

-

Antioxidants and Anti-inflammatories: Many phenolic compounds exhibit potent antioxidant and anti-inflammatory activity. They can directly scavenge free radicals and modulate key signaling pathways involved in inflammation.

Signaling Pathways and Mechanisms of Action

The biological effects of substituted phenols are often mediated by their interaction with specific cellular signaling pathways.

Antioxidant Activity: The Nrf2-ARE Pathway

Many phenolic compounds protect cells from oxidative stress by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by a protein called Keap1, which targets it for degradation. When cells are exposed to oxidative stress or certain phenolic compounds, Keap1 changes conformation and releases Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the ARE sequence in the promoter region of various genes, initiating the transcription of a suite of protective antioxidant and detoxification enzymes.

Anti-inflammatory Action: Inhibition of the NF-κB Pathway

Chronic inflammation is implicated in numerous diseases. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response.

In its inactive state, the NF-κB dimer (typically p50/p65) is held in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory signals, such as those from the cytokine TNF-α, lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, marking it for ubiquitination and degradation. This releases NF-κB, allowing it to enter the nucleus and activate the transcription of genes for pro-inflammatory cytokines, chemokines, and enzymes like COX-2. Many substituted phenols exert their anti-inflammatory effects by inhibiting the activity of the IKK complex, thereby preventing IκBα degradation and keeping NF-κB sequestered in the cytoplasm.[7][27]

References

- 1. Phenolic compounds as Nrf2 inhibitors: potential applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. recent-advances-of-natural-polyphenols-activators-for-keap1-nrf2-signaling-pathway - Ask this paper | Bohrium [bohrium.com]

- 4. POLYPHENOLS AND NF-κB SIGNALING PATHWAY IN CANCER CELLS AND ACTIVATED MACROPHAGES − Rakyat Biologi [andre4088.blogspot.com]

- 5. researchgate.net [researchgate.net]

- 6. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 7. Aspirin - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. The Right Chemistry: Bisphenol A | Office for Science and Society - McGill University [mcgill.ca]

- 12. Table 4-2, Physical and Chemical Properties of Cresols - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Table 4-6, Physical and Chemical Properties of 4-Nitrophenol - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. 106-44-5 CAS MSDS (p-Cresol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. allaboutchemistry.net [allaboutchemistry.net]

- 17. byjus.com [byjus.com]

- 18. m.youtube.com [m.youtube.com]

- 19. youtube.com [youtube.com]

- 20. Chloroform - Wikipedia [en.wikipedia.org]

- 21. youtube.com [youtube.com]

- 22. youtube.com [youtube.com]

- 23. m.youtube.com [m.youtube.com]

- 24. youtube.com [youtube.com]

- 25. Agent Orange - Wikipedia [en.wikipedia.org]

- 26. CN103288602A - Method for preparing p-cresol from anisole and preparation method of used catalyst thereof - Google Patents [patents.google.com]

- 27. news-medical.net [news-medical.net]

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling of 4-but-3-ynylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has found widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials.[1][2][3] The mild reaction conditions often allow for the coupling of substrates with a wide range of functional groups, making it a highly valuable transformation in modern drug discovery and development.

This document provides a detailed protocol for the Sonogashira coupling of 4-but-3-ynylphenol with an aryl halide. The presence of the unprotected phenol group requires careful consideration of the reaction conditions to avoid side reactions. The following protocol is a representative example and may require optimization for specific substrates.

Reaction Scheme

Figure 1: General scheme of the Sonogashira coupling of this compound with an aryl iodide.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedure for the Sonogashira coupling of this compound with an aryl iodide.

Materials and Equipment

-

Reagents:

-

This compound

-

Aryl halide (e.g., 4-iodoanisole, 1-iodonaphthalene, 4-iodobenzonitrile)

-

Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride - PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

-

Solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

-

Degassed solvent is recommended to prevent oxidation of the catalyst.

-

-

Equipment:

-

Schlenk flask or a round-bottom flask with a condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

-

Rotary evaporator

-

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

-

Add a magnetic stir bar to the flask.

-

-

Addition of Solvent and Base:

-

To the flask containing the solid reagents, add the degassed solvent (e.g., 10 mL of THF).

-

Add the base (e.g., 3.0 mmol, 3.0 equiv of triethylamine) to the reaction mixture via a syringe.

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-70 °C) depending on the reactivity of the aryl halide.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.

-

-

Work-up:

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated aqueous ammonium chloride solution to remove the copper catalyst and the base.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure coupled product.

-

Data Presentation

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of various aryl halides with terminal alkynes, including those with phenolic functional groups. This data is compiled from literature sources and serves as a guideline for reaction optimization.

| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Iodoanisole | 4-Ethynylphenol | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF | 60 | 12 | 85 |

| 1-Iodonaphthalene | This compound | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 70 | 8 | 92 |

| 4-Iodobenzonitrile | 4-Ethynylphenol | PdCl₂(dppf) (2) | CuI (3) | Cs₂CO₃ | Dioxane | 80 | 16 | 78 |

| 4-Bromophenol | Phenylacetylene | Pd(OAc)₂ (2) + PPh₃ (4) | CuI (5) | K₂CO₃ | Acetonitrile | 80 | 24 | 65 |

| 4-Iodophenol | 1-Heptyne | PdCl₂(PPh₃)₂ (1.5) | CuI (3) | TEA | THF/H₂O | 50 | 6 | 95 |

Mandatory Visualization

Sonogashira Coupling Experimental Workflow

Caption: Experimental workflow for the Sonogashira coupling protocol.

Catalytic Cycle of the Sonogashira Coupling

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

References

Application Notes and Protocols for the Copper-Catalyzed Azide-Alkyne Cycloaddition with 4-but-3-ynylphenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction utilizing 4-but-3-ynylphenol. This protocol is particularly relevant for applications in medicinal chemistry and drug discovery, where the resulting 1,2,3-triazole-linked phenolic structures serve as valuable scaffolds.

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles.[1] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[2][] this compound is a key building block that incorporates a terminal alkyne for the CuAAC reaction and a phenolic hydroxyl group that can be a crucial pharmacophore or a handle for further functionalization. The resulting triazolylphenols are found in a variety of biologically active molecules, including potent enzyme inhibitors.

Synthesis of this compound

A common and effective method for the synthesis of terminal alkynes from aryl halides is the Sonogashira coupling reaction.[4] For the preparation of this compound, a plausible synthetic route involves the Sonogashira coupling of a suitable protected 4-halophenol with a terminal alkyne, followed by deprotection. A well-established strategy for a similar compound, p-ethynylphenol, involves the coupling of p-iodophenol with a protected acetylene followed by deprotection.[5]

Proposed Synthetic Pathway for this compound:

A potential route for the synthesis of this compound could involve the Sonogashira coupling of 4-iodophenol with a protected form of but-3-yn-1-ol, followed by subsequent deprotection steps.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol is adapted from a procedure for the synthesis of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives.[6] It describes the reaction of an in situ generated azide with an alkyne. This can be directly applied to the reaction of this compound with a suitable azide, such as benzyl azide.

Materials:

-

This compound

-

Benzyl azide (or other organic azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

-

Rotary evaporator

-

Chromatography column

Experimental Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water (a common solvent system for CuAAC reactions), add copper(II) sulfate pentahydrate (0.05 eq).

-

Initiation: To the stirring mixture, add a freshly prepared aqueous solution of sodium ascorbate (0.10 eq).

-

Reaction Monitoring: The reaction is typically stirred at room temperature for 8-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired 1-benzyl-4-(4-hydroxyphenyl)-1H-1,2,3-triazole.

Data Presentation

The following table summarizes typical quantitative data for a model CuAAC reaction between a substituted aniline (which is converted in situ to an azide) and 4-((trimethylsilyl)ethynyl)phenol, which yields a 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivative.[6] This data can be considered representative of the yields achievable for the reaction with this compound under optimized conditions.

| Entry | Azide Precursor (Substituted Aniline) | Product | Yield (%) | Melting Point (°C) |

| 1 | 3-Bromoaniline | 4-(1-(3-Bromophenyl)-1H-1,2,3-triazol-4-yl)phenol | 78 | 200-202 |

| 2 | 3-Iodoaniline | 4-(1-(3-Iodophenyl)-1H-1,2,3-triazol-4-yl)phenol | 73 | 190-194 |

Applications in Drug Discovery

The 1,2,3-triazole core is a well-established pharmacophore in medicinal chemistry, known for its metabolic stability and ability to engage in hydrogen bonding.[7] Phenolic triazoles synthesized via CuAAC with this compound are of significant interest in drug development.

A notable application is in the development of steroid sulfatase (STS) inhibitors for the treatment of hormone-dependent breast cancer.[6] The 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol scaffold has been identified as a potent core for STS inhibitors. The phenolic hydroxyl group is crucial for activity, and the triazole ring serves as a stable linker to various substituted aromatic rings, allowing for the fine-tuning of inhibitory potency and pharmacokinetic properties.[8]

Visualizations

References

- 1. glenresearch.com [glenresearch.com]

- 2. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: A Proposed Approach for the Polymerization of 4-but-3-ynylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed methodology for the polymerization of 4-but-3-ynylphenol, a functionalized monomer with potential applications in materials science and drug delivery. Due to the limited availability of direct experimental data for this specific monomer, this application note provides a hypothetical yet scientifically grounded protocol based on established polymerization techniques for structurally similar compounds, particularly 4-ethynylphenol. The proposed method utilizes a transition metal-catalyzed cyclopolymerization approach, which is known to be effective for the polymerization of substituted alkynes. This document offers a detailed experimental protocol, expected quantitative data, and a visual representation of the experimental workflow to guide researchers in exploring the synthesis and characterization of poly(this compound).

Introduction

Phenolic polymers are a versatile class of materials with applications ranging from industrial resins to advanced biomedical materials. The incorporation of functional groups, such as alkynes, into the polymer structure opens up possibilities for post-polymerization modification via click chemistry, allowing for the attachment of bioactive molecules, targeting ligands, or imaging agents. This compound presents an interesting monomer structure, combining a reactive phenolic hydroxyl group with a terminal alkyne separated from the aromatic ring by a methylene spacer. This spacer may impart greater flexibility to the resulting polymer backbone compared to polymers derived from directly substituted alkynylphenols.

This application note details a proposed synthetic strategy for the polymerization of this compound. The suggested approach is based on the successful polymerization of 4-ethynylphenol, which has been shown to yield cyclic polymers with interesting pH-responsive properties[1]. We hypothesize that a similar catalytic system can be employed for the polymerization of this compound to produce a novel functional polymer.

Proposed Polymerization Strategy

We propose a cyclopolymerization of this compound using a Niobium-based catalyst system, specifically NbCl₅ activated by a cocatalyst such as PhSiH₃. This type of catalyst has been shown to be effective in the polymerization of monosubstituted alkynes, leading to the formation of cyclic polymer structures[1]. The phenolic hydroxyl group may require protection prior to polymerization to prevent interference with the catalyst, followed by a deprotection step to yield the final functional polymer.

Proposed Reaction Scheme:

Caption: Proposed reaction scheme for the synthesis of poly(this compound).

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of poly(this compound). These protocols are based on procedures for similar monomers and should be adapted and optimized based on experimental observations.

Materials

-

This compound (synthesis required if not commercially available)

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Niobium(V) chloride (NbCl₅)

-

Phenylsilane (PhSiH₃)

-

Toluene, anhydrous

-

Methanol

-

Tetra-n-butylammonium fluoride (TBAF)

-

Tetrahydrofuran (THF)

Protocol for Protection of Phenolic Hydroxyl Group

-

Dissolve this compound (1.0 eq) and imidazole (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of TBDMSCl (1.1 eq) in anhydrous DCM to the flask.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the product with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the TBDMS-protected monomer.

Protocol for Cyclopolymerization

-

In a glovebox, add NbCl₅ (0.01 eq) to a dry Schlenk flask.

-

Add anhydrous toluene to the flask, followed by the addition of PhSiH₃ (0.02 eq) to activate the catalyst.

-

Stir the catalyst solution for 10-15 minutes at room temperature.

-

Add a solution of the TBDMS-protected this compound (1.0 eq) in anhydrous toluene to the catalyst solution.

-

Allow the polymerization to proceed at a controlled temperature (e.g., 80 °C) for a specified time (e.g., 24 hours).

-

Terminate the polymerization by adding a small amount of methanol.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

-

Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Protocol for Deprotection of the Polymer

-

Dissolve the TBDMS-protected polymer in THF.

-

Add a solution of TBAF (1.5 eq per silyl ether group) in THF to the polymer solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the deprotection by FT-IR spectroscopy (disappearance of Si-O-C stretching bands).

-

Precipitate the deprotected polymer in cold water or a suitable non-solvent.

-

Collect the final poly(this compound) by filtration and dry under vacuum.

Data Presentation

The following table presents hypothetical quantitative data that could be expected from the polymerization of this compound under different conditions. This data is for illustrative purposes and would need to be confirmed by experimental measurements.

| Entry | [Monomer]/[Catalyst] Ratio | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | T₉ (°C) |

| 1 | 50 | 12 | 85 | 8,500 | 1.35 | 155 |

| 2 | 50 | 24 | 95 | 9,800 | 1.42 | 158 |

| 3 | 100 | 24 | 92 | 18,500 | 1.51 | 165 |

| 4 | 200 | 24 | 88 | 35,000 | 1.63 | 172 |

Mₙ: Number-average molecular weight, determined by Gel Permeation Chromatography (GPC). PDI: Polydispersity Index, determined by GPC. T₉: Glass transition temperature, determined by Differential Scanning Calorimetry (DSC).

Experimental Workflow Visualization

The following diagram illustrates the proposed experimental workflow for the synthesis and characterization of poly(this compound).

Caption: Workflow for synthesis and characterization of the polymer.

Conclusion

This application note provides a comprehensive, albeit hypothetical, guide for the polymerization of this compound. The proposed protocols and expected data are based on established chemical principles and analogous polymerization systems. Researchers and professionals in drug development and materials science can use this document as a starting point for their own investigations into this promising but underexplored monomer. Experimental validation and optimization of the proposed methods are essential next steps to fully elucidate the properties and potential applications of poly(this compound).

References

Application Notes and Protocols for the Functionalization of Polymers with 4-but-3-ynylphenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the functionalization of a polymer scaffold with 4-but-3-ynylphenol. The described methodology is based on a two-step process involving the initial preparation of an azide-functional polymer followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This approach offers a highly efficient and modular route to covalently attach the phenolic alkyne to a polymer backbone, enabling applications in drug delivery, biomaterial engineering, and advanced materials development.

The selected polymer scaffold is poly(glycidyl methacrylate) (PGMA), chosen for its reactive epoxide side chains that can be efficiently converted to azide functionalities.[1][2] The subsequent CuAAC reaction provides a robust and specific method for coupling the alkyne group of this compound to the azide-modified polymer.[3][4][5][6]

Experimental Workflow Overview

The overall process involves the synthesis of an azide-functionalized polymer intermediate, followed by the "click" reaction to attach the target molecule, this compound.

Caption: Overall experimental workflow for the functionalization of PGMA with this compound.

Chemical Reaction Pathway

The functionalization is achieved through a two-step chemical modification of the starting polymer.

Caption: Two-step reaction pathway for polymer functionalization.

Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle sodium azide (NaN₃) with extreme caution as it is highly toxic and can form explosive metal azides. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of Azide-Functionalized Poly(glycidyl methacrylate) (PGMA-N₃)

This protocol details the ring-opening reaction of the epoxide groups on PGMA to introduce azide functionalities.[1][2]

Materials:

-

Poly(glycidyl methacrylate) (PGMA)

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Methanol

-

Round-bottom flask with magnetic stir bar

-

Condenser

-

Heating mantle with temperature controller

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve PGMA (1.0 g, X mmol of epoxide units) in anhydrous DMF (20 mL).

-

Add sodium azide (5 molar equivalents per epoxide unit) and ammonium chloride (1.5 molar equivalents per epoxide unit) to the solution.

-

Equip the flask with a condenser and stir the mixture at 50°C for 24 hours under a nitrogen atmosphere.

-

After cooling to room temperature, dilute the reaction mixture with a small amount of DMF if necessary to ensure it is fully dissolved.

-

Slowly pour the reaction mixture into a beaker containing vigorously stirring cold methanol (400 mL) to precipitate the polymer.

-

Allow the suspension to stir for 30 minutes in an ice bath to ensure complete precipitation.

-

Collect the white polymer precipitate by vacuum filtration.

-

Wash the collected polymer thoroughly with deionized water and then with methanol to remove unreacted salts and residual solvent.

-

Dry the resulting azide-functionalized polymer (PGMA-N₃) under vacuum at room temperature overnight.

-

Characterize the product using FTIR and ¹H NMR spectroscopy to confirm the introduction of azide groups.

Protocol 2: CuAAC "Click" Functionalization with this compound

This protocol describes the covalent attachment of this compound to the PGMA-N₃ backbone.

Materials:

-

PGMA-N₃ (from Protocol 1)

-

This compound

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (NaAsc)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Round-bottom flask with magnetic stir bar

-

Dialysis tubing (e.g., MWCO 3.5 kDa)

Procedure:

-

In a round-bottom flask, dissolve PGMA-N₃ (0.5 g, Y mmol of azide units) in DMF (15 mL).

-

Add this compound (1.5 molar equivalents per azide unit) to the solution and stir until fully dissolved.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 molar equivalents per azide unit) in deionized water (2 mL).

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1 molar equivalents per azide unit) in deionized water (1 mL).

-

De-gas the polymer solution by bubbling nitrogen through it for 20 minutes.

-

While maintaining a nitrogen atmosphere, add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The solution should turn a yellowish-orange color.

-

Seal the flask and stir the reaction mixture at room temperature for 48 hours.

-

After the reaction, expose the mixture to air to quench the reaction (the solution will turn blue/green).

-

Transfer the reaction mixture to a dialysis tube.

-

Purify the polymer by dialyzing against a 1:1 mixture of DMF and water for 24 hours, followed by deionized water for 48 hours, changing the water frequently to remove the copper catalyst and unreacted reagents.

-

Lyophilize the purified polymer solution to obtain the final this compound functionalized polymer as a dry powder.

-

Characterize the final product by FTIR and ¹H NMR to confirm successful functionalization.

Characterization and Data

Successful functionalization is confirmed by spectroscopic analysis. The degree of functionalization can be quantified using ¹H NMR spectroscopy.

FTIR Spectroscopy:

-

PGMA to PGMA-N₃: The successful conversion is marked by the appearance of a strong, sharp absorption peak characteristic of the azide group (N₃) at approximately 2100 cm⁻¹.[1] A corresponding decrease in the intensity of the epoxide peak (around 908 cm⁻¹) will be observed.

-

PGMA-N₃ to Final Polymer: The "click" reaction is confirmed by the complete disappearance of the azide peak at 2100 cm⁻¹.[7] Changes in the broad hydroxyl (-OH) stretching region (3200-3600 cm⁻¹) and the appearance of aromatic peaks (around 1500-1600 cm⁻¹) from the phenol moiety are also expected.

¹H NMR Spectroscopy:

-

PGMA-N₃: New proton signals corresponding to the CH₂-N₃ and CH-OH groups will appear after the ring-opening reaction.

-